2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(hydroxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-7-3-1-2-4-9(7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRETOHSPZQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271944 | |
| Record name | 2-(Hydroxymethyl)-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228821-98-4 | |
| Record name | 2-(Hydroxymethyl)-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228821-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Piperidine Alkaloid and Derivative Landscape
The piperidine (B6355638) ring is a fundamental heterocyclic motif present in a vast array of natural products, most notably the piperidine alkaloids. wikipedia.orgwikiwand.com These alkaloids, isolated from various plant and animal sources, exhibit a wide spectrum of biological activities. bath.ac.ukresearchgate.net The structural diversity of naturally occurring piperidine alkaloids has long served as an inspiration for the design and synthesis of novel therapeutic agents and research tools. ajchem-a.comresearchgate.net
2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid can be conceptualized as a synthetic analogue that captures key structural elements of these natural products. The 2-substituted piperidine core is a common feature in many biologically active alkaloids. researchgate.net The incorporation of a hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. Furthermore, the N-acetic acid side chain introduces a polar, acidic group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Historical Development and Initial Academic Interest in 2 2 Hydroxymethyl Piperidin 1 Yl Acetic Acid Scaffolds
The historical trajectory of piperidine (B6355638) chemistry dates back to the 19th century with the isolation and characterization of piperine (B192125) from black pepper. wikipedia.org The subsequent decades witnessed a surge in the discovery of a multitude of piperidine-containing natural products, laying the groundwork for synthetic exploration in this area.
While specific early research focused squarely on 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid is not extensively documented in seminal literature, its conceptual origins can be traced to the broader academic interest in modifying the piperidine scaffold to modulate biological activity. The development of synthetic methodologies for the stereoselective synthesis of 2-substituted piperidines has been a long-standing pursuit in organic chemistry. These efforts have paved the way for the creation of a vast library of piperidine derivatives, including scaffolds like the one . Initial academic interest in such structures would have been driven by the desire to create novel ligands for receptors and enzymes, leveraging the conformational rigidity of the piperidine ring and the functional versatility of its substituents.
Significance of Stereochemistry in Piperidine Based Compounds Within Research Paradigms
Stereochemistry plays a pivotal role in the biological activity of piperidine-based compounds. nih.gov The chiral center at the 2-position of the piperidine (B6355638) ring in 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid means that it can exist as two enantiomers, (R)- and (S)-2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid. It is well-established that different enantiomers of a chiral molecule can exhibit markedly different, and sometimes opposing, biological effects. nih.gov
This enantioselectivity is a critical consideration in drug discovery and development. The precise three-dimensional arrangement of the hydroxymethyl and N-acetic acid groups relative to the piperidine ring will dictate how the molecule interacts with its biological target. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives is of paramount importance for elucidating their structure-activity relationships and for advancing their potential therapeutic applications.
Table 1: General Biological Activities of Substituted Piperidine Derivatives
| Class of Piperidine Derivative | General Biological Activity | Reference |
| 2,6-Diphenyl Piperidines | Various, including anticancer and antimicrobial | benthamdirect.com |
| Phenyl-substituted Piperidines | Potent PCP-like compounds | nih.gov |
| General Piperidine Alkaloids | Insecticidal, Neurotoxic | taylorandfrancis.com |
This table represents general findings for classes of piperidine derivatives and is intended to provide context for the potential research avenues for this compound.
Overview of Current Research Trajectories Involving 2 2 Hydroxymethyl Piperidin 1 Yl Acetic Acid
Strategies for the Stereoselective and Asymmetric Synthesis of this compound
The creation of a specific stereoisomer of this compound necessitates careful planning to control the stereocenters at the C2 position of the piperidine ring and potentially at the α-carbon of the acetic acid moiety upon substitution.
Enantioselective Approaches to the Piperidine Core Formation
The cornerstone of the asymmetric synthesis of the target molecule is the enantioselective formation of the 2-(hydroxymethyl)piperidine core. Several strategies have been developed to achieve high enantiomeric excess (ee) for this key intermediate.
One effective approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, chiral auxiliaries such as those derived from (S)-1-phenylethylamine can be employed in intramolecular Michael reactions to construct the piperidine ring with high diastereoselectivity, which after removal of the auxiliary, yields the enantiomerically enriched piperidine derivative. Recrystallization of the resulting hydrobromide salts can further enhance the enantiomeric purity to upwards of 98% ee. rsc.org
Organocatalysis offers a powerful alternative for establishing the chirality of the piperidine ring. Proline and its derivatives are often used as chiral catalysts. For example, a biomimetic approach using proline as a catalyst can yield 2-substituted piperidine-type alkaloids with up to 97% ee. rsc.orgnih.gov This methodology mimics natural biosynthetic pathways and often proceeds under mild conditions without the need for protecting groups.
Transition metal-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives is another prominent method. Iridium(I) complexes with chiral P,N-ligands have been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism to yield chiral piperidines. nih.gov Similarly, rhodium complexes with chiral ligands can be employed for the enantioselective synthesis of piperidines from dihydropyridine (B1217469) precursors. researchgate.net
Table 1: Comparison of Enantioselective Methods for Piperidine Core Synthesis
| Method | Catalyst/Auxiliary | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | (R)-1-phenylethylamine | Acyclic amino-enoate | up to 98% (after recrystallization) | rsc.org |
| Organocatalysis | Proline | Glutaraldehyde derivative | up to 97% | rsc.orgnih.gov |
| Asymmetric Hydrogenation | Iridium(I)-P,N-ligand complex | 2-substituted pyridinium salt | High (not specified) | nih.gov |
| Asymmetric Carbometalation | Rhodium-(S)-Segphos complex | Phenyl carbamate (B1207046) dihydropyridine | 96% | researchgate.net |
Diastereoselective Control in the Introduction of Hydroxymethyl and Acetic Acid Moieties
Once the chiral piperidine core is established, the subsequent introduction of the hydroxymethyl and acetic acid groups must be controlled to achieve the desired diastereomer.
The hydroxymethyl group can be introduced early in the synthesis. For instance, the asymmetric synthesis of (R)-6-(hydroxymethyl)piperidin-2-one can be achieved via an L-proline catalyzed asymmetric α-amination of an aldehyde derived from the ozonolysis of cyclohexene. The resulting chiral lactam can then be reduced to the corresponding chiral 2-(hydroxymethyl)piperidine.
The introduction of the acetic acid moiety at the nitrogen atom is typically achieved through N-alkylation with a suitable two-carbon electrophile, such as ethyl bromoacetate. The diastereoselectivity of this step is crucial. The pre-existing stereocenter at the C2 position, bearing a hydroxymethyl group, can influence the approach of the alkylating agent. The bulky substituent at C2 may direct the incoming electrophile to the less hindered face of the nitrogen lone pair, leading to a preferential formation of one diastereomer. The choice of solvent and base can also play a significant role in modulating this diastereoselectivity. While specific studies on the diastereoselective N-alkylation of 2-(hydroxymethyl)piperidine with an acetic acid derivative are not extensively reported, general principles of steric hindrance control in the alkylation of chiral cyclic amines suggest that moderate to good diastereoselectivity can be achieved.
Alternatively, a chiral auxiliary attached to the nitrogen could be employed to control the stereochemistry of a subsequent C-alkylation at the α-position of an N-acetyl group, which could then be converted to the acetic acid. However, this approach is more synthetically demanding.
Exploration of Novel Catalytic Systems for Efficient Synthesis of this compound
The development of efficient catalytic systems is paramount for the practical synthesis of complex molecules like this compound.
Organocatalytic Methodologies
Organocatalysis has emerged as a key technology in asymmetric synthesis, often providing high enantioselectivity under mild, environmentally friendly conditions. As mentioned, proline and its derivatives are effective in establishing the stereochemistry of the piperidine ring. rsc.orgnih.gov Furthermore, chiral phosphoric acids have been used in asymmetric syntheses of piperidine derivatives, achieving high yields and enantioselectivities (up to 99% ee) in Friedel-Crafts type reactions to form substituted piperidines. sigmaaldrich.com These catalysts function by activating the substrates through hydrogen bonding and/or Brønsted acid catalysis.
Table 2: Examples of Organocatalytic Piperidine Synthesis
| Catalyst | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Proline | Biomimetic Mannich | 2-substituted piperidines | Good | up to 97% | rsc.orgnih.gov |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | up to 70% | up to 99% | sigmaaldrich.com |
| Cinchona-derived Thiourea | Michael Addition | Substituted piperidines | up to 92% | >95% | researchgate.net |
Transition Metal-Catalyzed Transformations
Transition metals play a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.com
Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds. For instance, Pd-catalyzed coupling of N-aryl-2-aminopyridines can be used to construct complex piperidine-containing scaffolds. ajchem-a.com The Tsuji-Trost allylation, catalyzed by palladium, is another powerful tool for constructing stereocenters in piperidine rings. mdpi.com
Rhodium-catalyzed reactions are also prominent. Asymmetric reductive Heck reactions catalyzed by rhodium complexes can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. researchgate.net
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is another effective method for producing chiral piperidines. nih.gov These reactions often proceed with high enantioselectivity and can be applied to a range of substrates.
Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and highly diastereoselective route to substituted piperidin-4-ols. ajchem-a.com This method allows for the flexible construction of the piperidine ring from readily available starting materials.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor, reaction mass efficiency (RME), and process mass intensity (PMI). acs.org
In the context of synthesizing this compound, several green chemistry strategies can be employed.
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, catalytic hydrogenation for ring formation is more atom-economical than a multi-step sequence involving protecting groups and stoichiometric reagents. acs.orgnih.gov
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. The use of benign solvents like ethanol (B145695) or even water in catalytic reactions can significantly reduce the environmental footprint of a synthesis. rsc.org Some reactions can even be performed under solvent-free conditions. acs.org
Catalysis : The use of catalysts, both organocatalysts and transition metal catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The development of reusable heterogeneous catalysts further enhances the sustainability of the process. acs.orgsemanticscholar.org
One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. nih.gov
Table 3: Green Chemistry Metrics for a Representative Piperidine Synthesis
| Metric | Ideal Value | Typical Value for Traditional Synthesis | Potential Value with Green Methods | Reference |
|---|---|---|---|---|
| Atom Economy (AE) | 100% | Often <50% | >80% | acs.orgacs.org |
| E-Factor | 0 | >100 | <10 | researchgate.netacs.org |
| Reaction Mass Efficiency (RME) | 100% | <10% | >50% | acs.orgnih.gov |
| Process Mass Intensity (PMI) | 1 | >100 | <20 | acs.org |
Solvent-Free Reactions and Alternative Solvents
The principles of green chemistry encourage the reduction or elimination of hazardous solvents from chemical processes. unibo.it In the synthesis of piperidine derivatives, this has led to the exploration of solvent-free reaction conditions and the use of environmentally benign alternative solvents.
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often in the absence of a solvent. For instance, the condensation of aldehydes, amines, and other components to form highly substituted piperidines can be conducted under solvent-free conditions, significantly reducing reaction times and simplifying purification. mdpi.com One-pot multi-component reactions, which are inherently efficient, can be performed by grinding reagents together or with minimal catalytic support, thereby avoiding bulk solvent usage. ajchem-a.com
Alternative Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Certain synthetic strategies, such as the iridium(III)-catalyzed "hydrogen borrowing" cascade for producing substituted piperidines, can be effectively performed in water. nih.gov This aqueous medium can prevent the racemization of enantioenriched starting materials, which is a significant advantage for synthesizing chiral molecules. nih.gov Polyethylene glycol (PEG) and deep eutectic solvents (DES) are other notable alternative solvents. For example, a cetyltrimethylammonium bromide (CTAB) catalyzed nucleophilic aromatic substitution to produce a 2-(piperidin-1-yl)quinoline derivative has been successfully carried out in PEG-400, demonstrating the utility of such media. mdpi.com
The table below summarizes various green solvent strategies applicable to the synthesis of piperidine analogues.
| Methodology | Solvent/Condition | Key Advantages | Example Reaction Type |
| Microwave-Assisted Synthesis | Solvent-Free | Rapid reaction times, high yields, reduced waste | Multi-component condensation |
| "Hydrogen Borrowing" Catalysis | Water | Prevents racemization, environmentally benign | Stereoselective synthesis of C4-substituted piperidines |
| Catalytic Nucleophilic Substitution | Polyethylene Glycol (PEG) | High yields, reusable solvent potential | Synthesis of 2-(piperidin-1-yl)quinolines |
| Multi-component Reaction | Choline chloride/urea (DES) | Single-step synthesis, good yields | Generation of N-acylated piperidines |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. dicp.ac.cn High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations tend to be less efficient.
The most atom-economical route to the piperidine core of this compound is the catalytic hydrogenation of the corresponding substituted pyridine precursor. researchgate.net This reaction, in theory, has 100% atom economy as it involves the addition of hydrogen atoms to the aromatic ring with no byproducts.
Catalytic Hydrogenation of Pyridines: The hydrogenation of pyridines is a fundamental method for piperidine synthesis. nih.gov Traditional methods often required harsh conditions, but modern catalysis has enabled these reactions to proceed under milder conditions with high efficiency. A variety of heterogeneous and homogeneous catalysts are employed.
Heterogeneous Catalysts: Catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and novel nickel silicide catalysts are effective for the complete reduction of the pyridine ring. nih.govorganic-chemistry.org These catalysts are often stable, reusable, and allow for straightforward product isolation. nih.gov
Homogeneous Catalysts: Soluble catalysts, like iridium complexes with specific ligands (e.g., MeO-BoQPhos), can provide high levels of enantioselectivity in the asymmetric hydrogenation of pyridinium salts, which is crucial for producing chiral piperidine derivatives. dicp.ac.cn
The table below compares different catalytic systems for pyridine hydrogenation, a key step in efficient piperidine synthesis.
| Catalyst System | Substrate Type | Key Features |
| Heterogeneous Cobalt on TiO2 | Substituted Pyridines | Acid-free conditions, good yields, operable in water |
| Homogeneous Iridium-MeO-BoQPhos | 2-Alkyl-Pyridinium Salts | High enantioselectivity (up to 93:7 er) |
| Heterogeneous Nickel Silicide | Substituted Pyridines | First successful application of a nickel catalyst, high stability |
| Borane with Trifluoroacetic Anhydride | β-amino alcohols | Metal-free, highly enantioselective rearrangement |
Modular Synthetic Approaches for Diverse this compound Derivatives
A modular or "building block" approach to synthesis is highly valuable in medicinal chemistry as it allows for the systematic modification of different parts of a molecule to explore structure-activity relationships (SAR). nih.govnews-medical.net For this compound, a modular strategy enables diversification at the piperidine nitrogen as well as functionalization of the two side chains.
Diversification at the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a key site for introducing molecular diversity. The synthesis of this compound itself involves the alkylation of the nitrogen of 2-(hydroxymethyl)piperidine. This N-alkylation reaction can be adapted to introduce a wide variety of substituents.
A common method involves reacting 2-(hydroxymethyl)piperidine with a range of electrophiles. Standard conditions for N-alkylation include using an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Subsequent hydrolysis of the ester would yield the desired acetic acid derivative.
This modular approach allows for the introduction of various acetic acid analogues by simply changing the alkylating agent. For example:
Using α-bromophenylacetic acid esters would lead to phenyl-substituted acetic acid derivatives.
Employing long-chain halo-esters would generate analogues with increased lipophilicity.
Reductive amination using 2-(hydroxymethyl)piperidine and a glyoxylic acid derivative provides another route to N-substituted acetic acid structures.
Functionalization at the Hydroxymethyl and Acetic Acid Side Chains
The hydroxymethyl and acetic acid moieties represent two additional points for molecular diversification. These functional groups can be modified through a variety of standard organic transformations.
Hydroxymethyl Group Functionalization: The primary alcohol of the hydroxymethyl group can undergo several reactions:
Oxidation: Mild oxidation could yield the corresponding aldehyde, while stronger conditions would produce a piperidine-2-carboxylic acid derivative. Mercuric acetate-EDTA has been used for the oxidation of similar N-substituted 2-(hydroxymethyl)piperidine derivatives. researchgate.net
Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modify the compound's steric and electronic properties. medcraveonline.commedcraveonline.com For example, esterification with various carboxylic acids can be achieved using standard coupling agents. nih.gov
Cyclization: The hydroxyl group can react intramolecularly. For instance, condensation with aldehydes can form bicyclic oxazolidine (B1195125) structures, a reaction used for creating stable analytical standards of volatile aldehydes. nih.govacs.org
Acetic Acid Group Functionalization: The carboxylic acid provides a handle for numerous modifications:
Esterification: Conversion to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can be used to mask the carboxylic acid or to create prodrugs. medcraveonline.com
Amidation: Coupling with a diverse range of primary or secondary amines using peptide coupling reagents (e.g., DCC, EDC) can generate a library of amide derivatives, significantly expanding the chemical space around the core scaffold.
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 2-(2-(hydroxymethyl)piperidin-1-yl)ethanol, which can then be further functionalized.
This modular functionalization allows for fine-tuning the physicochemical properties of the parent compound, which is a critical aspect of drug design and development.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, which possesses a chiral center at the C2 position of the piperidine ring, NMR provides crucial information regarding the connectivity of atoms and the relative orientation of substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and the preferred conformation is influenced by factors like allylic strain and 1,3-diaxial interactions. nih.govrsc.org
The expected ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The protons on the piperidine ring would appear in the range of 1.5-3.0 ppm, while the methylene (B1212753) protons of the acetic acid group and the hydroxymethyl group would resonate at distinct chemical shifts due to the influence of the adjacent nitrogen and oxygen atoms, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C=O | ~175 | - | - |
| CH₂ (acetic acid) | ~58 | ~3.2 | s |
| C2 (piperidine) | ~65 | ~3.0 | m |
| C6 (piperidine) | ~54 | ~2.8 (eq), ~2.2 (ax) | m |
| CH₂ (hydroxymethyl) | ~63 | ~3.6, ~3.4 | m |
| C3, C4, C5 (piperidine) | ~20-30 | ~1.5-1.8 | m |
| OH (acid) | - | Broad | s |
| OH (alcohol) | - | Broad | s |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework and determining the stereochemistry. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would establish the spin systems within the molecule. It would show correlations between the proton at C2 and the protons at C3, as well as the protons of the hydroxymethyl group. It would also map the coupling network among the protons on the piperidine ring from C2 through C6. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This technique allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals, confirming the C-H connectivities outlined in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. science.gov This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons of the acetic acid group to the C2 and C6 carbons of the piperidine ring and to the carboxyl carbon. Similarly, correlations from the hydroxymethyl protons to C2 would confirm the attachment of this group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's three-dimensional structure and conformation. researchgate.net For instance, in a chair conformation, NOESY can distinguish between axial and equatorial protons and substituents. A strong NOE between the C2 proton and the axial protons at C4 and C6 would suggest an equatorial orientation of the substituent at C2.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | H2 ↔ H3, H2 ↔ CH₂(OH) | - | ¹H-¹H coupling networks |
| HSQC | H2, H3, H4, H5, H6, CH₂(acid), CH₂(OH) | C2, C3, C4, C5, C6, CH₂(acid), CH₂(OH) | Direct ¹H-¹³C one-bond correlations |
| HMBC | CH₂(acid) ↔ C2, C6, C=O | - | Connectivity of side chains to the ring |
| NOESY | H2 ↔ H(axial) at C4/C6 | - | Conformational and stereochemical arrangement |
The C2 carbon of the piperidine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral NMR techniques are employed to determine the enantiomeric excess (ee) of a sample. This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum, leading to separate signals for each enantiomer. nih.gov For this compound, the presence of the carboxylic acid and hydroxyl groups provides sites for derivatization or interaction with a chiral agent, allowing for the resolution of signals and quantification of the enantiomeric ratio.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. mdpi.com For this compound, the molecular formula is C₈H₁₅NO₃. The expected monoisotopic mass would be calculated and compared to the experimental value obtained from HRMS to confirm the elemental composition with high confidence.
Table 3: High-Resolution Mass Data
| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Ion Species |
|---|---|---|
| C₈H₁₅NO₃ | 174.1125 | [M+H]⁺ |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. uab.edu For piperidine alkaloids and related compounds, common fragmentation pathways include the neutral loss of water or side chains, and ring cleavage. nih.gov
For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include:
Loss of H₂O: Neutral loss of water (18 Da) from the hydroxymethyl group.
Loss of CO₂: Decarboxylation leading to the loss of 44 Da.
Loss of the acetic acid group: Cleavage of the N-C bond to lose the CH₂COOH group (59 Da).
Ring opening/cleavage: Fragmentation of the piperidine ring, a characteristic pathway for such heterocyclic systems. wvu.edu
Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 174.11)
| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 156.09 | H₂O | [M+H-H₂O]⁺ |
| 130.10 | CO₂ | [M+H-CO₂]⁺ |
| 114.09 | CH₂COOH | [M+H-CH₂COOH]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:
O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. chemguide.co.uk A separate, somewhat sharper band around 3200-3500 cm⁻¹ would correspond to the O-H stretch of the alcohol. masterorganicchemistry.com
C-H stretch: Absorptions just below 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the piperidine ring and methylene groups.
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. chemguide.co.uk
C-N stretch: This vibration typically appears in the 1000-1250 cm⁻¹ region.
C-O stretch: Absorptions for the C-O single bonds of the alcohol and carboxylic acid would be found in the 1050-1300 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further probe the conformational state of the molecule in different phases.
Table 5: Characteristic Infrared (IR) Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid |
| 3200-3500 | O-H stretch | Alcohol |
| 2850-2960 | C-H stretch | Alkyl (CH, CH₂) |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1000-1250 | C-N stretch | Tertiary Amine |
| 1050-1300 | C-O stretch | Alcohol, Carboxylic Acid |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of this compound
The absolute stereochemistry and solid-state conformation of this compound would be definitively determined by single-crystal X-ray crystallography. This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.
Expected Solid-State Conformation:
Based on the analysis of numerous piperidine derivatives, the piperidine ring of this compound is expected to adopt a chair conformation , as this minimizes torsional and steric strain. In this chair form, the substituents can occupy either axial or equatorial positions. The sizable 2-(hydroxymethyl) and 1-acetic acid groups would likely favor equatorial positions to minimize steric hindrance. The orientation of the hydroxymethyl group and the acetic acid group relative to the piperidine ring would be clearly elucidated, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group or the nitrogen atom.
Hypothetical Crystallographic Data:
While no specific crystallographic data for this compound is publicly available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 for monoclinic |
| Piperidine Ring Conformation | Chair |
| Substituent Positions | Equatorial for both 2-(hydroxymethyl) and 1-acetic acid groups |
| Intramolecular H-Bonding | Possible between OH of hydroxymethyl and COOH or N |
Detailed Conformational Analysis and Interconversion Pathways
The conformational landscape of this compound is expected to be complex due to the flexibility of the piperidine ring and the rotatable bonds of the substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformations of molecules in solution. arxiv.org Temperature-dependent NMR studies can provide insights into the dynamic equilibria between different conformers. nih.gov
Expected NMR Spectroscopic Features:
¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons would be indicative of the dominant chair conformation. Large vicinal coupling constants (J ≈ 10-13 Hz) between axial protons would confirm a diaxial relationship, characteristic of a chair form.
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring would also be sensitive to the conformation.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can reveal through-space proximities between protons, helping to establish the relative orientation of the substituents in the solution phase. For instance, NOE correlations between protons on the hydroxymethyl group and specific protons on the piperidine ring would help define its orientation.
Due to the lack of published experimental NMR data, a table of expected ¹H NMR chemical shifts and coupling constants is not provided.
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers for their interconversion.
Computational Approach:
A systematic conformational search using molecular mechanics or quantum mechanical methods would be performed. This would involve rotating the single bonds of the substituents and exploring different ring puckering conformations of the piperidine ring (chair, boat, twist-boat). The energies of the resulting conformers would be calculated to identify the low-energy structures.
Expected Energy Landscape:
The energy landscape of this compound is expected to show a global minimum corresponding to the chair conformation with both the 2-(hydroxymethyl) and 1-acetic acid groups in equatorial positions. Higher energy local minima may exist for conformers with one or both substituents in axial positions, as well as for boat and twist-boat conformations of the piperidine ring. The energy barriers between these conformers would determine the rates of interconversion at a given temperature.
Hypothetical Relative Energies of Conformers:
The following table presents a hypothetical energy profile for different conformers of this compound, as would be determined by computational modeling.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (equatorial hydroxymethyl, equatorial acetic acid) | 0.0 | > 95 |
| Chair (axial hydroxymethyl, equatorial acetic acid) | 2-4 | < 5 |
| Chair (equatorial hydroxymethyl, axial acetic acid) | 3-5 | < 1 |
| Twist-Boat | 5-7 | < 0.1 |
| Boat | 6-8 | < 0.1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing a detailed picture of its geometry and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the lowest energy conformation of the molecule.
For this compound, DFT would be used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's electronic stability and reactivity. researchgate.net For instance, analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Table 1: Representative Predicted Geometric Parameters from DFT Calculations
The following table is illustrative of typical data obtained from DFT calculations on piperidine-based structures. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (ring) | 1.47 Å |
| C-C (ring) | 1.54 Å | |
| C=O (acid) | 1.21 Å | |
| C-O (acid) | 1.35 Å | |
| Bond Angle | C-N-C (ring) | 112.5° |
| O-C=O (acid) | 125.0° | |
| Dihedral Angle | C-C-N-C | 55.0° (Chair conf.) |
Data is based on typical values for similar functional groups and piperidine rings found in computational chemistry literature. rsc.orgresearchgate.net
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for simplification. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.net
These high-accuracy methods are valuable for determining precise electronic properties, such as charge distributions, dipole moments, and molecular orbital energies. For this compound, ab initio calculations could precisely map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negatively charged) or electron-poor (positively charged). This information is critical for understanding intermolecular interactions, particularly hydrogen bonding, which is expected to be significant due to the presence of hydroxyl and carboxylic acid groups. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations excel at describing the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the molecule's behavior in a specific environment. researchgate.netresearchgate.net
The behavior of this compound is heavily influenced by its environment, particularly in a biological context where water is the solvent. MD simulations can model the solvent in two primary ways:
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This provides a highly detailed and accurate representation of solute-solvent interactions, such as the formation and breaking of hydrogen bonds. researchgate.net The TIP3P model is a commonly used explicit water model. nih.gov
Implicit Solvent Models: Here, the solvent is treated as a continuous medium with average properties (like the dielectric constant) rather than as individual molecules. This method is computationally less expensive and allows for longer simulation times but sacrifices the detailed description of direct solvent interactions. semanticscholar.org
For a polar molecule like this compound, an explicit solvent model would be crucial for accurately capturing the specific hydrogen-bonding patterns between the hydroxyl/carboxyl groups and surrounding water molecules.
An MD simulation generates a "trajectory," which is the record of the positions, velocities, and energies of all atoms over time. Analyzing this trajectory reveals the molecule's conformational flexibility. nih.gov Key analyses include:
Root-Mean-Square Deviation (RMSD): This metric tracks how much the molecule's structure deviates from an initial reference structure over time. A stable RMSD value indicates that the molecule has reached a stable conformation, while large fluctuations suggest high flexibility. researchgate.net
Radius of Gyration (Rg): This measures the compactness of the molecule. Changes in Rg can indicate conformational transitions, such as folding or unfolding.
Hydrogen Bond Analysis: This analysis quantifies the number and lifetime of hydrogen bonds, both within the molecule (intramolecular) and between the molecule and solvent (intermolecular).
Table 2: Illustrative Trajectory Analysis Data from an MD Simulation
This table represents the type of data that would be generated from an MD trajectory analysis for a flexible molecule in solution.
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Rg) (Å) | Intermolecular H-Bonds |
| 0 | 0.0 | 3.50 | 5 |
| 10 | 1.2 | 3.55 | 6 |
| 20 | 1.4 | 3.61 | 5 |
| 30 | 1.3 | 3.58 | 7 |
| 40 | 1.5 | 3.65 | 6 |
| 50 | 1.4 | 3.60 | 5 |
Data is hypothetical, illustrating typical fluctuations during a simulation. researchgate.netnih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling with this compound Scaffolds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for predicting how a molecule like this compound might interact with a biological target. mdpi.com
The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. nih.gov
For the this compound scaffold, docking studies could identify key interactions with amino acid residues in a receptor's active site. nih.gov The hydroxyl and carboxylic acid groups are likely to act as hydrogen bond donors and acceptors, while the piperidine ring can engage in hydrophobic or van der Waals interactions. nih.gov The results of a docking simulation can reveal:
The most stable binding pose of the ligand.
The calculated binding energy or docking score.
Specific amino acid residues involved in the interaction.
The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). nih.govnih.gov
Table 3: Representative Molecular Docking Results for a Ligand Scaffold
This table illustrates potential docking results of a piperidine-based ligand into a hypothetical protein active site, based on common findings in docking literature.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | Glu172, Asp126 | Ionic Bond, H-Bond |
| Phe107 | π–cation | ||
| Val156, Leu333 | Hydrophobic | ||
| Hypothetical Receptor | -7.2 | Ser289, Tyr327 | H-Bond |
| His449 | H-Bond | ||
| Ile326, Leu469 | van der Waals |
Data is illustrative, modeled on findings from docking studies of similar heterocyclic compounds. nih.govnih.gov Such computational predictions are invaluable for prioritizing compounds for further experimental testing and for designing new molecules with improved binding affinity and selectivity.
Prediction of Binding Modes and Affinities to Macromolecular Targets
Computational docking is a primary method used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. For this compound, molecular docking simulations can elucidate its potential binding modes within the active site of a given receptor. These simulations consider the three-dimensional structure of both the ligand and the target, exploring various translational, rotational, and conformational degrees of freedom to identify the most energetically favorable binding pose.
The binding affinity, often quantified by metrics such as binding energy or inhibition constant (Ki), can also be estimated through these computational methods. Scoring functions within docking programs evaluate the fitness of different binding poses by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, the presence of a carboxylic acid and a hydroxyl group suggests a strong potential for forming significant hydrogen bonds with polar residues in a binding pocket, which would contribute favorably to its binding affinity.
Molecular dynamics (MD) simulations offer a more dynamic and refined prediction of binding. nih.gov By simulating the movement of atoms in the ligand-protein complex over time, MD can provide a more realistic representation of the binding event, accounting for the flexibility of both the ligand and the protein. researchgate.net These simulations can help validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy.
Table 1: Predicted Binding Affinities of this compound Analogues to Hypothetical Targets
| Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Analogue A (R=H) | Kinase A | -8.5 | Asp145, Lys72, Tyr83 |
| Analogue B (R=CH3) | Protease B | -7.9 | Gly101, Ser195, His57 |
| Analogue C (R=Cl) | Phosphatase C | -9.2 | Arg221, Gln85, Asn124 |
Analysis of Key Interaction Residues and Hydrogen Bonding Networks
A detailed analysis of the predicted binding poses of this compound reveals the specific amino acid residues that are crucial for its interaction with a macromolecular target. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is likely to interact with positively charged residues like arginine and lysine (B10760008), or with polar residues such as serine, threonine, and asparagine. biorxiv.org The hydroxymethyl group provides an additional site for hydrogen bonding, potentially interacting with backbone carbonyls or other polar side chains.
The piperidine ring itself, while largely nonpolar, can engage in van der Waals interactions with hydrophobic residues like leucine, isoleucine, and valine within the binding pocket. The nitrogen atom of the piperidine ring, depending on its protonation state, can also participate in hydrogen bonding or electrostatic interactions.
The formation of a stable hydrogen bonding network is often a critical determinant of high-affinity binding. nih.gov For this compound, the interplay between the hydrogen bonds formed by the carboxylic acid and the hydroxymethyl group can create a robust network of interactions that anchor the ligand within the active site. Computational tools can visualize and quantify these hydrogen bonds, including their distances and angles, providing a detailed picture of the binding mechanism at an atomic level. utah.edu
Table 2: Key Hydrogen Bonding Interactions of a Hypothetical Piperidine Carboxylic Acid Analogue
| Ligand Functional Group | Interacting Protein Residue | Hydrogen Bond Distance (Å) |
| Carboxylic Acid (O) | Arginine (NH2) | 2.8 |
| Carboxylic Acid (OH) | Aspartate (O) | 2.7 |
| Hydroxymethyl (OH) | Serine (OH) | 2.9 |
| Piperidine (N) | Glutamate (O) | 3.0 |
Note: This table presents hypothetical data to illustrate the types of interactions that could be analyzed.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis of this compound Analogues
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can be developed to predict their biological interaction potentials and guide the design of new, more potent compounds.
Descriptor Calculation and Feature Selection
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of the molecules. researchgate.net These descriptors can be categorized into several types, including:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices). nih.gov
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). researchgate.net
For a series of analogues of this compound, relevant descriptors would likely include those related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molar refractivity, van der Waals volume). researchgate.net
Once a large number of descriptors are calculated, feature selection methods are employed to identify the most relevant descriptors that have the strongest correlation with the biological activity. nih.govelsevierpure.com This is a crucial step to avoid overfitting the model and to ensure its predictive power. Common feature selection techniques include genetic algorithms, stepwise regression, and machine learning-based approaches. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Topological | Wiener Index (W) | A distance-based index that reflects the branching of a molecule. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of a molecule. |
| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Quantum Chemical | Dipole Moment (µ) | A measure of the overall polarity of a molecule. |
Model Development for Correlating Structure with Biological Interaction Potentials
With the selected descriptors, a mathematical model is developed to correlate the structural features with the observed biological activity. Various statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between the descriptors and the activity. researchgate.net
Partial Least Squares (PLS): A regression method that is well-suited for datasets with a large number of correlated descriptors. researchgate.net
Support Vector Machines (SVM): A machine learning algorithm that can model both linear and non-linear relationships. nih.gov
Artificial Neural Networks (ANN): A powerful machine learning technique that can capture complex non-linear patterns in the data.
The developed QSAR model is then rigorously validated to assess its statistical significance and predictive ability. nih.gov This typically involves internal validation techniques like cross-validation and external validation using an independent test set of compounds. A robust and predictive QSAR model can be a valuable tool for virtually screening new analogues of this compound and prioritizing them for synthesis and experimental testing. researchgate.net
Table 4: Statistical Parameters for a Hypothetical QSAR Model
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability. |
| r²_pred (External Validation R²) | 0.80 | Good predictive ability for an external test set. |
Mechanistic Investigations of Biochemical and Supramolecular Interactions Involving 2 2 Hydroxymethyl Piperidin 1 Yl Acetic Acid Scaffolds
Enzyme Binding and Kinetic Inhibition Studies at the Molecular Level
No studies were identified that characterized the binding of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid to any specific enzyme. Therefore, information regarding its binding mechanism and the thermodynamic properties of such an interaction is not available.
There is no available data from kinetic assays to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzyme.
No thermodynamic data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) is available to quantify the binding affinity (K_D), enthalpy (ΔH), or entropy (ΔS) of the interaction between this compound and any enzyme.
Receptor Interaction Mechanisms and Allosteric Modulation Studies (in vitro)
There are no published studies on the interaction of this compound with any specific receptors.
No data from radioligand binding assays is available to determine the affinity (K_i or IC_50) of this compound for any receptor.
No functional assay data is available to characterize the compound as an agonist, antagonist, or allosteric modulator at any receptor.
Interaction with Biological Macromolecules Beyond Enzymes and Receptors (e.g., nucleic acids, lipids)
No research has been found detailing the interactions of this compound with other biological macromolecules like nucleic acids or lipids.
Spectroscopic Probes for Macromolecule-Compound Complex Formation
The unique scaffold of this compound, featuring a piperidine (B6355638) ring, a hydroxymethyl group, and a carboxylic acid moiety, presents several possibilities for its use as a spectroscopic probe in studying macromolecule-compound interactions. The carboxylic acid group, for instance, could be chemically modified to incorporate a fluorescent tag. Changes in the fluorescence emission spectrum of this tagged molecule upon binding to a target protein or nucleic acid could provide valuable information about the binding affinity and the local environment of the binding site.
Techniques such as fluorescence polarization or anisotropy could be employed to determine the binding constant (Kd) of the interaction. In such an experiment, a fluorescently labeled version of the compound would be excited with polarized light. Upon binding to a larger macromolecule, the rotational motion of the labeled compound slows down, leading to an increase in the polarization of the emitted light. This change can be measured and used to quantify the extent of complex formation.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for investigating these interactions without the need for chemical labeling. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with a target macromolecule. By irradiating the protein with radio waves and observing the transfer of saturation to the bound ligand, a detailed map of the binding epitope can be constructed.
Table 1: Potential Spectroscopic Techniques for Studying Macromolecule-Compound Interactions
| Spectroscopic Technique | Information Obtainable | Labeling Requirement |
| Fluorescence Spectroscopy | Binding affinity, conformational changes | Yes (Fluorophore) |
| Fluorescence Polarization | Binding constant (Kd) | Yes (Fluorophore) |
| Circular Dichroism (CD) | Secondary structure changes in macromolecule | No |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, entropy | No |
| Surface Plasmon Resonance (SPR) | Association/dissociation kinetics, affinity | No (Immobilized macromolecule) |
| NMR Spectroscopy (e.g., STD NMR) | Binding epitope mapping, affinity | No |
Structural Biology Approaches (e.g., Cryo-EM, X-ray crystallography of complexes)
To gain a precise, atomic-level understanding of how this compound interacts with a biological macromolecule, structural biology techniques are indispensable. X-ray crystallography could be employed to determine the three-dimensional structure of the compound in complex with its target. This would require obtaining high-quality crystals of the macromolecule-ligand complex and then diffracting X-rays through them. The resulting diffraction pattern can be used to calculate the electron density map and build an atomic model of the complex, revealing specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large and flexible macromolecular complexes that are difficult to crystallize. In Cryo-EM, a solution of the complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally combined to reconstruct a high-resolution 3D model of the complex.
Should such studies be undertaken, the resulting structural data would be deposited in a public database like the Protein Data Bank (PDB).
Table 2: Hypothetical Structural Data for a Macromolecule-Compound Complex
| Technique | PDB ID | Macromolecule | Ligand | Resolution (Å) | Key Interactions |
| X-ray Crystallography | (Not available) | (Hypothetical Protein Kinase) | This compound | (Hypothetical 2.1 Å) | (Hypothetical Hydrogen bond with Asp145, Hydrophobic interaction with Leu83) |
| Cryo-EM | (Not available) | (Hypothetical GPCR) | This compound | (Hypothetical 3.4 Å) | (Hypothetical Ionic bond with Lys305) |
Modulation of Intracellular Signaling Pathways (Mechanistic cell-based studies)
While no specific studies have detailed the effects of this compound on intracellular signaling, its structure suggests potential for such activity. The piperidine scaffold is present in numerous biologically active compounds that modulate signaling pathways. Mechanistic cell-based studies would be necessary to explore these possibilities.
Investigations into Second Messenger Systems
Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins. Key second messenger systems include those involving cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+).
To investigate if this compound affects these systems, researchers could treat cultured cells with the compound and measure the intracellular concentrations of these second messengers. For example, enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based reporter assays could be used to quantify changes in cAMP or cGMP levels. Fluorescent dyes that bind to calcium could be used to visualize changes in intracellular calcium concentrations in real-time using fluorescence microscopy.
Table 3: Potential Assays for Investigating Effects on Second Messenger Systems
| Second Messenger | Assay Type | Principle |
| cAMP/cGMP | Competitive ELISA | Antibody-based detection and quantification. |
| IP3 | Radioligand Binding Assay | Competition with a radiolabeled IP3 for its receptor. |
| Ca2+ | Fluorescence Microscopy | Use of calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). |
Elucidation of Downstream Signaling Cascades
A change in second messenger levels would trigger downstream signaling cascades, often involving a series of protein phosphorylation events mediated by kinases. To elucidate which signaling cascades are affected by this compound, techniques like Western blotting could be employed. This method would allow researchers to measure the phosphorylation status of key signaling proteins, such as those in the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways.
For instance, cells could be treated with the compound, and cell lysates could be analyzed by Western blot using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of proteins like ERK, Akt, or STAT3. An increase or decrease in the phosphorylation of these proteins would indicate that the compound modulates these specific pathways.
Table 4: Key Downstream Signaling Pathways and Their Potential Investigation
| Signaling Pathway | Key Proteins | Method of Investigation | Potential Effect |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Western Blot for phospho-ERK | Modulation of cell proliferation, differentiation |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Western Blot for phospho-Akt | Regulation of cell survival, growth |
| JAK/STAT Pathway | JAK, STAT | Western Blot for phospho-STAT | Role in inflammation, immune response |
Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 2 Hydroxymethyl Piperidin 1 Yl Acetic Acid
Chromatographic Separation Techniques for Purity Assessment and Isomeric Resolution in Research Samples
Chromatographic techniques are fundamental for assessing the purity of "2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid" and for resolving its potential isomers. The choice of method depends on the specific analytical goal, such as determining the presence of impurities or separating enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be the primary approach for purity assessment.
A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from impurities with a wide range of polarities.
For detection, several modes can be employed depending on the compound's properties and the desired sensitivity:
UV-Vis Detection: As "this compound" lacks a significant chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) might be possible, but sensitivity could be limited.
Refractive Index (RI) Detection: RI detection is a universal detection method that can be used if the compound does not have a UV chromophore. However, it is less sensitive than UV-Vis detection and is not compatible with gradient elution.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI detection and is compatible with gradient elution, making it a suitable option.
Charged Aerosol Detection (CAD): CAD is a sensitive, universal detector that provides a near-uniform response for non-volatile analytes, making it well-suited for purity analysis where the identity of all impurities may not be known.
Pre-column derivatization with a UV-active agent could be employed to enhance detection sensitivity for UV-Vis detectors. For instance, reacting the secondary amine or the carboxylic acid group with a suitable derivatizing agent can introduce a strong chromophore into the molecule. nih.gov
Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | ELSD or CAD |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. "this compound" is a non-volatile compound due to the presence of the carboxylic acid and hydroxyl groups. Therefore, derivatization is necessary to convert it into a volatile and thermally stable derivative suitable for GC analysis.
A common derivatization strategy involves silylation, which replaces the active hydrogens in the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. Another approach is esterification of the carboxylic acid followed by acylation of the hydroxyl and amino groups.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Flame Ionization Detection (FID) is a common and sensitive detector for organic compounds.
"this compound" possesses a chiral center at the C2 position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is often a critical requirement in pharmaceutical research.
Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is more common. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a good starting point for method development.
The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of the mobile phase, which typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal enantiomeric resolution.
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis in Complex Research Matrices
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the structural elucidation and trace analysis of "this compound" in complex research matrices such as biological fluids or reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the analysis of "this compound" in complex samples.
An electrospray ionization (ESI) source would be suitable for ionizing the target compound, likely in the positive ion mode due to the presence of the basic piperidine nitrogen. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound and any impurities. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.
In MRM mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the matrix, allowing for accurate quantification at very low levels.
Table 2: Proposed LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| LC System | UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | To be determined by infusion experiments |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the identification capabilities of mass spectrometry. As with GC-FID, derivatization of "this compound" is required prior to analysis.
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound. This information can be used to confirm the identity of the target analyte and to identify unknown impurities. The fragmentation pattern of the TMS derivative, for example, would likely show characteristic losses of methyl groups and the trimethylsilanol (B90980) group.
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile derivatives of the target compound in complex mixtures.
Development of Specialized Bioanalytical Assays for Research Purposes (e.g., in vitro binding assays, cell-free enzyme assays)
In the context of research, specialized bioanalytical assays are indispensable for elucidating the mechanism of action and identifying molecular targets of this compound. These assays are typically performed in controlled, non-cellular environments to isolate and study specific molecular interactions.
In Vitro Binding Assays:
Photoaffinity labeling is a powerful technique to identify and characterize the direct binding partners of a small molecule like this compound. nih.gov This method involves chemically modifying the compound to include a photoreactive group and a tag for detection. Upon exposure to UV light, the photoreactive group forms a covalent bond with the interacting protein, allowing for its subsequent isolation and identification. For a compound with a similar piperidine acetic acid core, researchers have successfully used this approach to identify presenilin-1 as a direct binding target. nih.gov
Table 1: Example Components of a Photoaffinity Labeling Assay for this compound
| Component | Purpose | Example |
| Modified Compound | Covalently binds to the target protein upon UV activation. | A derivative of this compound with a benzophenone (B1666685) or perfluorophenyl azide (B81097) group. nih.gov |
| Biological Sample | Contains the potential binding partner(s). | Cell lysates, purified protein fractions, or recombinant proteins. |
| Reporter Tag | Enables detection and purification of the labeled protein. | Biotin or a clickable alkyne group for subsequent conjugation to a fluorescent probe or affinity resin. nih.gov |
| Analytical Technique | Identifies the labeled protein. | Mass spectrometry, Western blotting. |
Cell-Free Enzyme Assays:
Cell-free enzyme assays are instrumental in determining whether this compound can modulate the activity of a specific enzyme. These systems offer a simplified environment, free from the complexities of cellular transport and metabolism, allowing for a direct assessment of enzyme inhibition or activation. mdpi.com Cell-free systems can be programmed with the genes encoding the enzymes of interest, providing a flexible platform for studying enzymatic pathways. mdpi.com
For instance, if this compound were hypothesized to target a particular synthetase, a cell-free assay could be established to measure the enzyme's activity in the presence and absence of the compound. nih.gov The reaction progress can be monitored by quantifying the consumption of substrates or the formation of products using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 2: Generic Setup for a Cell-Free Enzyme Assay
| Component | Function |
| Cell-Free Expression System | Contains the necessary machinery for protein synthesis (e.g., ribosomes, tRNAs, amino acids). |
| DNA Template | Encodes the target enzyme. |
| Substrates | The molecules acted upon by the enzyme. |
| Cofactors | Non-protein chemical compounds required for the enzyme's activity. |
| Test Compound | This compound. |
| Detection Method | Quantifies the enzymatic reaction (e.g., LC-MS, fluorescence, absorbance). |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Research
Microfluidic and miniaturized analytical platforms have revolutionized high-throughput screening (HTS) in drug discovery and molecular research. nih.gov These technologies enable the rapid screening of large compound libraries against biological targets in a cost-effective and time-efficient manner. nih.gov
Microfluidic Platforms:
Microfluidic devices, often referred to as "lab-on-a-chip" systems, manipulate minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This miniaturization offers several advantages for screening compounds like this compound and its analogs, including reduced reagent consumption, faster analysis times, and the potential for parallel processing of numerous samples.
High-Throughput Screening (HTS):
Quantitative high-throughput screening (qHTS) involves testing a large number of compounds at multiple concentrations to determine their potency and efficacy. nih.govbiorxiv.org This approach can be applied to identify structure-activity relationships within a chemical series related to this compound. HTS assays are typically conducted in microtiter plates (e.g., 384- or 1536-well formats) and read by automated plate readers capable of various detection modes, such as fluorescence, absorbance, and luminescence. iu.edu
The integration of acoustic dispensing technology allows for the precise transfer of nanoliter volumes of compounds, further miniaturizing the screening process and enabling on-the-fly synthesis and screening of compound libraries. nih.gov
Table 3: Comparison of Conventional vs. Miniaturized Screening Platforms
| Feature | Conventional Screening | Microfluidic/Miniaturized HTS |
| Sample Volume | Microliters to Milliliters | Nanoliters to Picoliters |
| Throughput | Moderate | High to Ultra-High |
| Reagent Consumption | High | Low |
| Analysis Time | Hours to Days | Minutes to Hours |
| Cost per Sample | Higher | Lower |
| Automation | Variable | High |
By leveraging these advanced analytical methodologies, researchers can gain deep insights into the biochemical properties and potential therapeutic applications of this compound.
Future Research Directions and Unexplored Avenues for 2 2 Hydroxymethyl Piperidin 1 Yl Acetic Acid Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The application of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and chemical synthesis. nih.govnih.gov For a molecule like 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid, these computational tools offer powerful methods to navigate the vast chemical space for designing novel derivatives and predicting efficient synthetic pathways.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Develop models to predict the biological activity of derivatives based on their chemical structure. | Accelerates the identification of potent analogs for specific biological targets. |
| ADME/T Prediction | Use machine learning to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. researchgate.net | Reduces late-stage failures in drug development by prioritizing compounds with favorable pharmacokinetic profiles. |
| De Novo Drug Design | Employ generative models to design novel molecules with desired properties that are structurally related to the parent compound. | Expands the chemical space around the core scaffold, potentially leading to new intellectual property. |
| Retrosynthesis Prediction | Utilize AI algorithms to propose efficient and cost-effective synthetic routes for the compound and its derivatives. | Optimizes chemical synthesis, making complex molecules more accessible. |
Exploration of Novel Biosynthetic Pathways Potentially Involving this compound Precursors
The piperidine (B6355638) ring is a common motif in a wide array of natural products, known as piperidine alkaloids. The biosynthesis of this heterocyclic system often originates from the amino acid L-lysine. researchgate.net A fascinating and unexplored research avenue would be to investigate potential biosynthetic pathways that could lead to the formation of this compound or its precursors in biological systems.
The established biosynthetic route to the piperidine nucleus involves the decarboxylation of L-lysine to form cadaverine, followed by oxidative deamination and cyclization. researchgate.net Future research could focus on identifying and characterizing enzymes, such as lysine (B10760008) decarboxylases, diamine oxidases, and imine reductases, from various organisms that might be involved in forming the core piperidine scaffold. Subsequent enzymatic modifications, such as hydroxylation and the addition of an acetic acid moiety, would be required to complete the synthesis. Biocatalytic methods could shorten synthetic routes to valuable chemical intermediates. acs.org
Investigating microbial or plant genomes for gene clusters encoding enzymes capable of these transformations could uncover novel biosynthetic pathways. The discovery of such a pathway would not only provide a "green" and potentially more efficient method for producing this compound but also deepen our understanding of the metabolic diversity in nature.
Table 2: Hypothetical Enzymatic Steps for the Biosynthesis of this compound
| Enzymatic Step | Enzyme Class | Precursor | Product |
|---|---|---|---|
| Decarboxylation | Lysine Decarboxylase | L-Lysine | Cadaverine |
| Oxidative Deamination | Diamine Oxidase | Cadaverine | 5-Aminopentanal |
| Cyclization/Reduction | Imine Reductase | 5-Aminopentanal | Piperidine |
| Hydroxylation | Cytochrome P450 Monooxygenase | Piperidine | 2-Hydroxymethylpiperidine |
| N-Acetylation | N-Acetyltransferase | 2-Hydroxymethylpiperidine | this compound |
Advanced Mechanistic Studies using Single-Molecule Techniques
Understanding how a molecule interacts with its biological target is fundamental to pharmacology. Single-molecule techniques offer an unprecedented view of these interactions, revealing details that are often obscured in conventional ensemble measurements. nih.govwhiterose.ac.uk These methods allow for the observation of individual molecular events in real-time, providing insights into binding kinetics, conformational changes, and the heterogeneity of molecular populations. whiterose.ac.ukresearchgate.net
Future research could employ techniques such as single-molecule fluorescence resonance energy transfer (smFRET), optical tweezers, or interferometric scattering (iSCAT) microscopy to study the interaction of this compound with a putative biological target, such as an enzyme or a receptor. nih.gov For instance, smFRET could be used to monitor conformational changes in a target protein upon binding of the compound. Optical tweezers could directly measure the forces involved in the binding and unbinding events. These studies would provide a detailed mechanistic understanding of the compound's mode of action at the molecular level.
Such detailed mechanistic insights are invaluable for rational drug design, allowing for the fine-tuning of molecular structures to optimize their interaction with the target and improve their therapeutic efficacy. nih.gov
Table 3: Application of Single-Molecule Techniques to this compound Research
| Technique | Information Gained | Potential Application |
|---|---|---|
| Single-Molecule FRET | Conformational dynamics of the target molecule upon ligand binding. | Elucidating the allosteric effects and activation/inhibition mechanisms. |
| Optical Tweezers | Binding/unbinding forces and kinetics of the ligand-target interaction. | Quantifying the strength and lifetime of the molecular interaction. |
| Atomic Force Microscopy | High-resolution imaging of ligand-target complexes. | Visualizing the structural changes induced by the compound. |
| iSCAT Microscopy | Label-free tracking of single molecules. | Studying the diffusion and localization of the compound in complex environments. |
Development of this compound as a Versatile Synthetic Intermediate for Complex Natural Products and Designed Molecules
The chemical structure of this compound, featuring a chiral center and two distinct functional groups (a primary alcohol and a carboxylic acid), makes it an attractive building block for the synthesis of more complex molecules. mdpi.com The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com
Future synthetic research could focus on utilizing this compound as a versatile intermediate. The carboxylic acid and hydroxyl groups provide orthogonal handles for a variety of chemical transformations. The carboxylic acid can be converted into amides, esters, or other functional groups, while the hydroxyl group can be oxidized, esterified, or used in etherification reactions. This dual functionality allows for the construction of diverse molecular architectures.
For example, the compound could serve as a scaffold for the synthesis of novel spiropiperidines or condensed piperidine systems, which are of significant interest in drug discovery. mdpi.com Its use as a chiral building block could also facilitate the enantioselective synthesis of complex natural products containing the piperidine motif. The development of efficient synthetic methodologies starting from this intermediate could provide access to novel chemical entities with potential therapeutic applications.
Table 4: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Amide Coupling | Diverse amide libraries for biological screening. |
| Esterification | Prodrugs or intermediates for further functionalization. | |
| Reduction | Amino alcohol derivatives. | |
| Hydroxyl Group | Oxidation | Aldehyde or carboxylic acid derivatives. |
| Etherification | Ether-linked analogs with modified properties. | |
| Mitsunobu Reaction | Introduction of various nucleophiles. |
| Piperidine Ring | Ring-closing Metathesis | Bicyclic and spirocyclic piperidine derivatives. |
Q & A
Q. What are the established synthetic routes for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid, and what are their respective yields and purity profiles?
- Methodological Answer: The synthesis of piperidine-acetic acid derivatives typically involves condensation reactions between piperidine precursors and activated acetic acid derivatives (e.g., bromoacetic acid). For example, similar compounds like (R)-(-)-phenylpiperidin-1-yl-acetic acid are synthesized via nucleophilic substitution, achieving yields of 60-75% after purification by recrystallization or column chromatography . Key steps include protecting the hydroxymethyl group during synthesis to prevent side reactions. Purity is validated via HPLC (>95%) and elemental analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The hydroxymethyl group (-CH₂OH) typically appears as a triplet near δ 3.4-3.6 ppm in ¹H NMR, while the acetic acid moiety shows a singlet at δ 3.8-4.0 ppm for the methylene group. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and hydroxymethyl C-O bonds (~1050 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with ESI-MS often showing [M+H]⁺ or [M-H]⁻ ions .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer: Due to the polar hydroxymethyl and carboxylic acid groups, the compound may exhibit limited solubility in non-polar solvents. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in aqueous buffers (pH 7.4) is recommended. Sonication or mild heating (≤40°C) can aid dissolution. For biological assays, verify compatibility with cell lines to avoid solvent toxicity .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodological Answer: Enantioselective synthesis can employ chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts has achieved >90% ee in related piperidine derivatives . Chiral HPLC or capillary electrophoresis should be used to monitor ee, with mobile phases optimized for resolution (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) .
Q. What strategies resolve contradictions in reported biological activity across assay systems?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell type, solvent, concentration). Standardize protocols using reference compounds (e.g., positive controls for receptor binding). Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Batch-to-batch consistency must be ensured via rigorous QC, including peptide content analysis if applicable .
Q. How should metabolic stability studies be designed for preclinical evaluation?
- Methodological Answer: Use in vitro models (e.g., human liver microsomes or hepatocytes) to assess phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes. For in vivo studies, administer the compound to rodent models and collect plasma at timed intervals. Calculate pharmacokinetic parameters (t₁/₂, AUC, Cmax) using non-compartmental analysis. Structural elucidation of metabolites requires high-resolution MS and comparison with synthetic standards .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) can model binding to receptors like G-protein-coupled receptors (GPCRs) or enzymes. Use crystal structures from the PDB (e.g., 6CM4 for piperidine-binding proteins). Molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with mutagenesis studies targeting predicted binding residues .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
- Methodological Answer: Variations may stem from differences in cell passage number, culture media, or assay duration. Replicate studies using standardized cell lines (e.g., NCI-60 panel) and MTT/WST-1 assays. Include dose-response curves (IC₅₀ calculations) and apoptosis markers (Annexin V/PI staining). Cross-reference with genomic databases (e.g., CCLE) to identify cell line-specific sensitivities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
